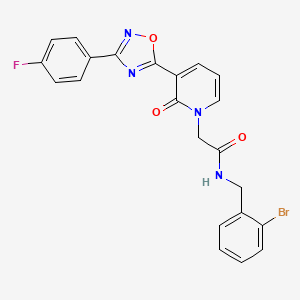

N-(2-bromobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

The compound N-(2-bromobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide features a hybrid structure integrating multiple pharmacophoric elements:

- 1,2,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.

- 4-Fluorophenyl substituent: Enhances electronic effects and target affinity.

- 2-Oxopyridin-1(2H)-yl acetamide linkage: Provides structural rigidity and hydrogen-bonding sites.

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrFN4O3/c23-18-6-2-1-4-15(18)12-25-19(29)13-28-11-3-5-17(22(28)30)21-26-20(27-31-21)14-7-9-16(24)10-8-14/h1-11H,12-13H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWFQEPCOMYYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with a molecular formula of and a molecular weight of 483.3 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Overview

The compound features several key structural components that contribute to its biological activity:

- Bromobenzyl Group : The presence of the bromine atom enhances the compound's reactivity and may influence its interaction with biological targets.

- Oxadiazole Moiety : Known for its stability and ability to undergo various chemical reactions, the oxadiazole group is often associated with significant biological activities, including antimicrobial and anticancer properties.

- Pyridine Derivative : The oxopyridinyl structure can enhance the compound's pharmacological profile by increasing its binding affinity to various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxadiazole and pyridine moieties have shown promising results in inhibiting tumor cell proliferation.

A comparative study of similar compounds demonstrated that those with modifications in their phenyl or pyridine rings exhibited varying degrees of cytotoxicity against cancer cell lines, with IC50 values indicating their effectiveness. For example:

| Compound Name | Structure Features | IC50 (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Bromobenzyl + Oxadiazole | 1.61 ± 1.92 | Anticancer |

| Compound B | Fluorophenyl + Thiazole | 1.98 ± 1.22 | Anticancer |

| This compound | Bromobenzyl + Oxadiazole + Pyridine | TBD | TBD |

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies indicate that derivatives containing oxadiazole and pyrrole groups exhibit significant inhibitory effects on various pathogens. Research has shown that these compounds can interact with enzymes like α-glucosidase, which is crucial for microbial growth.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells or pathogens.

- Receptor Binding : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Study on Anticancer Activity : A study involving a series of oxadiazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines, with some compounds showing lower IC50 values than standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation into compounds with similar structures revealed strong antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Fluorophenyl Motifs

Key Observations :

Pyridinone/Acetamide Derivatives

Key Observations :

Halogen-Substituted Aromatic Compounds

Key Observations :

- The bromine atom in the target compound’s benzyl group may offer stronger van der Waals interactions compared to chlorine or fluorine in other analogs, influencing target selectivity .

- Ortho-substitution (2-bromobenzyl) in the target compound could sterically hinder enzyme binding compared to para-substituted halogens in compounds.

Research Findings and Implications

- Anti-Infective Potential: The oxadiazole-fluorophenyl motif shared with and compounds suggests possible utility against bacterial or viral targets. However, the bromobenzyl group may shift selectivity toward different enzymes or receptors .

- Pharmacokinetic Considerations : The acetamide linker in the target compound likely enhances stability compared to urea or sulfanyl analogs, which may undergo faster metabolic degradation .

- Patent Landscape: The presence of similar pyridinone-acetamide structures in patents () underscores the commercial interest in this scaffold for drug development .

Q & A

Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be elucidated?

- Methodological Answer :

- Kinetic Studies : Track intermediate formation via in situ IR spectroscopy .

- Isotopic Labeling : Use ¹⁵N-labeled amidoxime to confirm cyclization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.